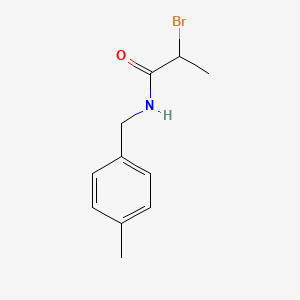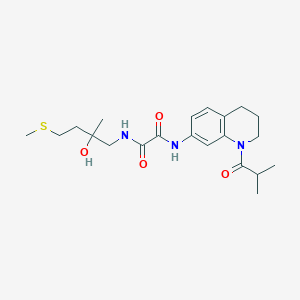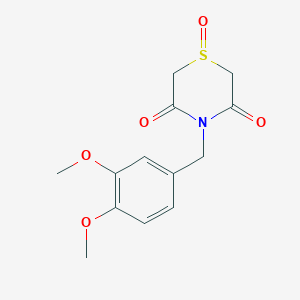
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of β-Peptides
The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan offers a versatile framework for the stereoselective creation of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These hydroxylated ACHC derivatives are valuable as building blocks for β-peptides, suggesting potential applications in the development of peptide-based therapeutics or as tools in biochemical research (Masesane & Steel, 2004).
Cyclization of Mercaptomethyl Derivatives
Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates with a mercaptomethyl group can undergo cyclization in water—ethanol medium, forming dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans. This process demonstrates the compound's utility in creating complex furan-based cycles, possibly applicable in synthesizing novel organic materials or in pharmaceutical research to develop new therapeutic agents (Pevzner, 2021).
Camps Cyclization for Quinolin-4(1H)-ones Synthesis
N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to form 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones with high yields. This indicates the potential of the compound for use in the synthesis of quinoline derivatives, which are of interest in medicinal chemistry for their diverse biological activities (Mochalov et al., 2016).
Reduction of Acrylamide, Furan, and HMF in Food
Research on mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food highlights the relevance of understanding the chemistry and reactivity of furan derivatives. The study explores interventions to reduce these toxic compounds' levels in heat-treated foods, implicating potential applications in food safety and processing (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, closely related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been identified to suppress the enzymatic activities of SARS coronavirus helicase. This discovery underlines the potential of furan and thiophene derivatives in antiviral drug development, particularly targeting viral replication mechanisms (Lee et al., 2017).
Enhancing Dye-Sensitized Solar Cells
Phenothiazine derivatives with furan as a conjugated linker have shown improved performance in dye-sensitized solar cells, indicating the role of furan derivatives in enhancing renewable energy technologies. The specific furan linker contributed to a significant increase in solar energy-to-electricity conversion efficiency, suggesting applications in the development of more efficient solar cells (Kim et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(4-3-13-5-7-21-10-13)18-12-17(20,14-6-9-22-11-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCYXRFGAAVNX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2691738.png)





![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2691749.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)


![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)